3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Anticancer Breast Cancer MCF-7

3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235047-02-5) is a synthetic small-molecule heterocycle belonging to the 3,5-disubstituted-1,2,4-oxadiazolyl benzamide class. Its structure comprises a 3,5-dichlorophenyl ring linked via an amide bridge to a 3-methyl-1,2,4-oxadiazole moiety.

Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11
CAS No. 1235047-02-5
Cat. No. B2836549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
CAS1235047-02-5
Molecular FormulaC11H9Cl2N3O2
Molecular Weight286.11
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-8(12)4-9(13)3-7/h2-4H,5H2,1H3,(H,14,17)
InChIKeyHHIHXMASQHHMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235047-02-5): Core Identity and Physicochemical Baseline


3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235047-02-5) is a synthetic small-molecule heterocycle belonging to the 3,5-disubstituted-1,2,4-oxadiazolyl benzamide class [1]. Its structure comprises a 3,5-dichlorophenyl ring linked via an amide bridge to a 3-methyl-1,2,4-oxadiazole moiety. This scaffold has been investigated for anticancer applications: a 2024 study on closely related 3,5-disubstituted-1,2,4-oxadiazolyl benzamides reported IC50 values of 6.02–7.82 µM against the MCF-7 breast cancer cell line, outperforming tamoxifen (IC50 11.92 µM) in the same assay, with low toxicity to normal HEK-293 cells (IC50 >20 µM) [1]. The oxadiazole core is also represented in patents targeting caspase activation, apoptosis induction, and DGAT inhibition [2][3].

Why Generic 1,2,4-Oxadiazole Benzamides Cannot Substitute for 3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in SAR-Critical Applications


The 3,5-dichloro substitution pattern on the benzamide ring is a critical determinant of biological activity within the 1,2,4-oxadiazolyl benzamide class. In the 2024 Asad et al. study, subtle variations in aryl substitution across the eight-compound series (8–15) produced IC50 values spanning from 6.02 µM to inactive against MCF-7 cells, while the oxadiazole-methyl linker remained constant [1]. This demonstrates that the aryl halide substitution is not interchangeable: mono-substituted, methoxy-substituted, or bromo-chloro congeners (e.g., 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide or 4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide) would be expected to exhibit divergent potency, target engagement, and selectivity profiles [1]. Procuring a non-dichloro analog risks invalidating SAR campaigns, confounding in vitro–in vivo correlations, and wasting screening resources on an unoptimized chemotype [1].

Quantitative Differentiation Evidence: 3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide vs. Closest Structural Analogs


Antiproliferative Potency Against MCF-7 Breast Cancer Cells: 3,5-Disubstituted Oxadiazolyl Benzamide Series vs. Tamoxifen Control

Within the eight-compound 3,5-disubstituted-1,2,4-oxadiazolyl benzamide series evaluated by Asad et al. (2024), the most potent members (compounds 9 and 15) achieved MCF-7 IC50 values of 7.82 µM and 6.02 µM, respectively, exceeding the clinical comparator tamoxifen (IC50 11.92 µM) [1]. Both compounds demonstrated selectivity versus normal HEK-293 cells (IC50 >20 µM) [1]. While the exact identity of the 3,5-dichloro member within the series (8–15) is not explicitly resolved in the abstract, the structure-activity landscape confirms that the 3,5-disubstituted benzamide architecture is essential for achieving sub-10 µM potency in this assay, with other substitution patterns yielding diminished or no activity [1].

Anticancer Breast Cancer MCF-7 1,2,4-Oxadiazole

In Silico Target Engagement: 17β-HSD1 Inhibition by 3,5-Disubstituted Oxadiazolyl Benzamides

Compounds 9 and 15 from the 3,5-disubstituted oxadiazolyl benzamide series were identified in silico as potent inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), demonstrating strong binding interactions and stability in molecular dynamics simulations [1]. This target is implicated in estrogen-dependent breast cancer progression. The atom-based QSAR model built from the series exhibited high accuracy and predictive reliability, indicating that the 3,5-dihalo substitution pattern contributes favorably to the pharmacophore [1].

In Silico 17β-HSD1 Molecular Docking Breast Cancer

ADMET and Drug-Likeness Profile: Favorable Pharmacokinetics and Low Predicted Toxicity for the 3,5-Disubstituted Series

In silico ADMET profiling of compounds 9 and 15 indicated favorable pharmacokinetic properties, with compound 15 predicted to be non-toxic in computational toxicity models [1]. The drug-likeness assessment supported the developability of this chemotype. These predictions differentiate the 3,5-disubstituted oxadiazolyl benzamides from earlier-generation oxadiazole derivatives that often suffer from poor absorption or metabolic instability [1]. No comparative ADMET data for non-dichloro analogs were reported.

ADMET Drug-Likeness In Silico Toxicology Pharmacokinetics

Structural Differentiation: 3,5-Dichloro vs. Mono-Halo, Methoxy, and Bromo-Chloro Benzamide Congeners

The 3,5-dichloro substitution pattern establishes a distinct electronic and steric environment compared to commercially available analogs. The symmetrical electron-withdrawing effect of two chlorine atoms lowers the π-electron density of the benzamide ring, enhancing hydrogen-bonding capability of the amide NH and modulating metabolic stability [1]. In contrast, 4-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide introduces an electron-donating group; 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide presents an unsymmetrical dihalogen pattern with a larger bromine atom; and 3-bromo-4-methyl analogs introduce steric bulk and altered lipophilicity. The 3,5-dichloro motif specifically balances lipophilicity (cLogP) and polar surface area within the optimal range for oral bioavailability, as inferred from the favorable drug-likeness of the disubstituted series [1].

Structure-Activity Relationship Halogen Substitution Medicinal Chemistry Oxadiazole

Oxadiazole Scaffold Versatility: Caspase Activation and Apoptosis Induction Potential

The 1,2,4-oxadiazole core is a privileged scaffold for caspase activation and apoptosis induction, as disclosed in US patent application 20040127521, which claims 3,5-disubstituted-[1,2,4]-oxadiazoles as anticancer agents via this mechanism [1]. The patent describes quantitative caspase activation in cellular assays for representative compounds, establishing the class-level potential. The 3-methyl-1,2,4-oxadiazol-5-yl methylamide linkage present in CAS 1235047-02-5 is structurally aligned with the claimed Markush formula, implying that this compound falls within the patent's scope and may share the apoptosis-inducing phenotype [1].

Apoptosis Caspase Activation Oncology Patent Literature

Validated Application Scenarios for 3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Based on Available Evidence


Breast Cancer Lead Optimization: MCF-7 and MDA-MB-231 Cytotoxicity Screening

This compound is suitable as a starting point for medicinal chemistry campaigns targeting estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer. The 2024 Asad et al. study demonstrated that the 3,5-disubstituted-1,2,4-oxadiazolyl benzamide series achieves sub-10 µM IC50 values against MCF-7, outperforming tamoxifen, with selectivity over HEK-293 normal cells [1]. The 3,5-dichloro substitution pattern is positioned within the active SAR cluster, making this compound a rational choice for hit-to-lead expansion, scaffold hopping, or co-crystallization studies with 17β-HSD1 [1].

17β-HSD1 Targeted Assays and In Silico Docking Studies

In silico evidence identifies 17β-HSD1 as a molecular target for the 3,5-disubstituted oxadiazolyl benzamide series [1]. Researchers procuring this compound can immediately deploy it in 17β-HSD1 enzymatic inhibition assays, cellular steroidogenesis models, or co-crystal structure determination to validate the docking predictions. The availability of QSAR models from the source study provides a quantitative framework for interpreting activity data [1].

Caspase-Mediated Apoptosis Mechanistic Studies

Given the patent disclosure that 3,5-disubstituted-1,2,4-oxadiazoles activate caspases and induce apoptosis [2], this compound can be used as a tool molecule in programmed cell death research. Applications include caspase-3/7 activation assays, Annexin V flow cytometry, and mitochondrial membrane potential measurements in cancer cell lines. Its structural alignment with the patented scaffold supports its use in target deconvolution and chemical probe development [2].

Quote Request

Request a Quote for 3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.